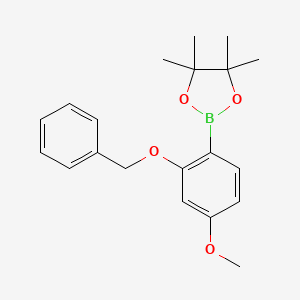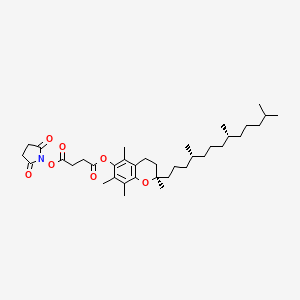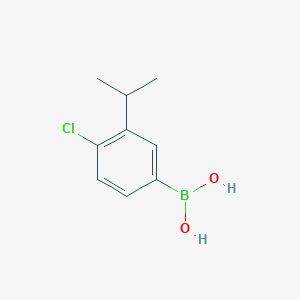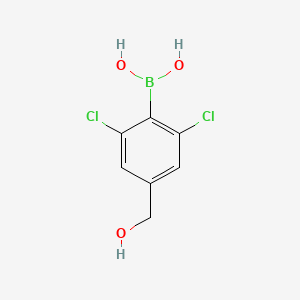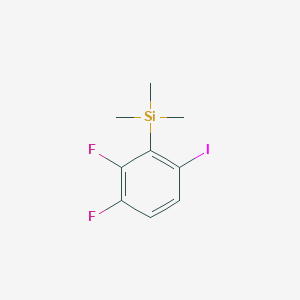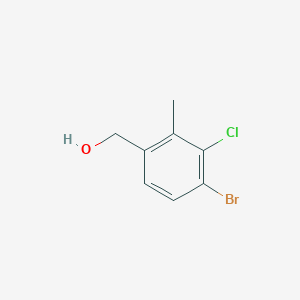
2,5-Dimethoxy-6-fluorophenylboronic acid
Overview
Description
2,5-Dimethoxy-6-fluorophenylboronic acid is a chemical compound with the CAS Number: 2121511-38-2 . It has a molecular weight of 199.97 and its IUPAC name is (2-fluoro-3,6-dimethoxyphenyl)boronic acid .
Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxy-6-fluorophenylboronic acid is C8H10BFO4 . The InChI Code is 1S/C8H10BFO4/c1-13-5-3-4-6 (14-2)8 (10)7 (5)9 (11)12/h3-4,11-12H,1-2H3 .Physical And Chemical Properties Analysis
2,5-Dimethoxy-6-fluorophenylboronic acid is a solid at room temperature . and should be stored at a temperature between 2-8°C .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
2,5-Dimethoxy-6-fluorophenylboronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is pivotal in organic chemistry for forming carbon-carbon bonds, which are the backbone of organic molecules. The compound’s stability and compatibility with various functional groups make it an ideal candidate for creating complex organic structures with high precision .
Environmental Science
Lastly, 2,5-Dimethoxy-6-fluorophenylboronic acid can be applied in environmental science. Its reactivity with various organic and inorganic substances makes it a candidate for studying pollutant degradation or developing new methods for environmental remediation.
Each of these applications demonstrates the compound’s multifaceted role in scientific research, contributing to advancements in diverse fields of study. The specific applications mentioned are based on the general properties and reactivity patterns of boronic acids and fluorophenyl compounds, as detailed in the provided sources .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective clothing and eye protection .
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethoxy-6-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound . The reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group is involved in the transmetalation step of this reaction .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored at 2-8°c . These properties may influence its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . On a cellular level, the effects would depend on the specific context in which the reaction is being used.
Action Environment
The efficacy and stability of 2,5-Dimethoxy-6-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound is generally environmentally benign and its properties have been tailored for application under specific SM coupling conditions . Additionally, the compound’s stability may be affected by storage conditions, as it is typically stored at 2-8°C .
properties
IUPAC Name |
(2-fluoro-3,6-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIRUPNSDJXFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244833 | |
| Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-6-fluorophenylboronic acid | |
CAS RN |
2121511-38-2 | |
| Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





